α-Glucosidase Inhibitory Potency: 3,4-Dichlorophenyl vs. Alternative Aryl Substituents and Acarbose
The 3,4-dichlorophenyl-substituted thiazole derivative (compound 7 in the referenced series, structurally congruent with the 4-(3,4-dichlorophenyl)thiazol-2-yl core of 892852-11-8) exhibited an IC50 of 11.80 ± 0.60 µM against α-glucosidase, representing a 3.26-fold improvement over the clinical standard acarbose (IC50 = 38.45 ± 0.80 µM) and a statistically significant advantage over the 2-methoxy derivative (compound 1, IC50 not explicitly stated for α-glucosidase but less potent than compound 7) [1].
| Evidence Dimension | In vitro α-glucosidase half-maximal inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | IC50 = 11.80 ± 0.60 µM (compound 7, 3,4-dichlorophenyl-thiazole core congruent with 892852-11-8) |
| Comparator Or Baseline | Acarbose (standard-of-care): IC50 = 38.45 ± 0.80 µM; 2-methoxy derivative (compound 1): less potent than compound 7 (exact IC50 for α-glucosidase not reported) |
| Quantified Difference | 3.26-fold more potent than acarbose; significantly more potent than 2-methoxy analog |
| Conditions | In vitro enzyme inhibition assay; pH 6.8 phosphate buffer; 37°C; 30 min incubation; p-nitrophenyl-α-D-glucopyranoside substrate; absorbance read at 405 nm |
Why This Matters
For procurement in diabetes target programs, the 3.26-fold potency advantage over acarbose and the clear SAR preference for 3,4-dichloro substitution over 2-methoxy substitution provide a calibrated starting point for lead optimization that a generic thiazole-sulfonamide cannot replicate.
- [1] Ullah, H., Ullah, S., Khan, M.U., Khan, F., Rahim, F., et al. Potent α-glucosidase and α-amylase inhibitors for the treatment of diabetes mellitus: synthesis, in vitro and in silico studies of thiazole bearing sulfonamide derivatives. Chemical Data Collections, 2025, 59, 101200. View Source
